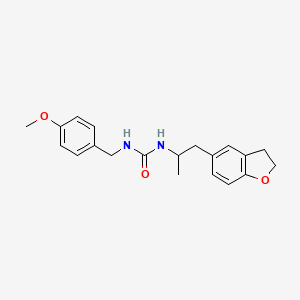

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14(11-16-5-8-19-17(12-16)9-10-25-19)22-20(23)21-13-15-3-6-18(24-2)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEENLSUPTQMVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula: C15H22N2O3

- Molecular Weight: 278.35 g/mol

The structural features include a benzofuran moiety and a urea functional group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related dihydrobenzofuran derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that modifications in the dihydrobenzofuran structure can lead to enhanced activity against human tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-435 (Breast Cancer) | 15.1 |

| Compound B | OVCAR-4 (Ovarian Cancer) | 25.9 |

| Compound C | PC-3 (Prostate Cancer) | 28.7 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is crucial for mitosis. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, benzofuran derivatives have demonstrated anti-inflammatory effects. Studies have indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Furthermore, antimicrobial activities against various pathogens have been observed, suggesting potential applications in treating infections .

Case Studies and Experimental Findings

- Case Study on Antitumor Activity : A series of dihydrobenzofuran derivatives were synthesized and tested for their antitumor effects. The results showed that specific structural modifications significantly enhanced their potency against multiple cancer cell lines .

- In vitro Studies : In vitro assays demonstrated that related compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antimicrobial Testing : Compounds derived from the benzofuran structure were evaluated for their antibacterial properties using minimum inhibitory concentration (MIC) assays against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated potent antibacterial activity with MIC values in the low microgram per milliliter range .

Scientific Research Applications

Medicinal Chemistry

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways. It has shown promise in targeting specific types of cancer cells, making it a candidate for further development in oncology.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems such as dopamine and serotonin suggests potential applications in treating neurodegenerative diseases like Parkinson's and conditions related to mood disorders .

The biological activity of this compound is primarily attributed to its structural characteristics:

- Mechanism of Action : The compound may exert biological effects by interacting with specific receptors or enzymes, modulating their activity. For instance, it may influence dopamine receptor pathways, which are crucial in various neurological conditions.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for the development of materials that can be used in drug delivery systems or as functional coatings .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against breast cancer cell lines. This suggests that modifications to the urea structure could enhance efficacy against various cancer types .

- Neuropharmacology : Research into similar compounds has indicated that they can modulate serotonin levels, providing insights into their potential use as antidepressants or anxiolytics. Further studies on this compound could reveal similar properties.

Comparison with Similar Compounds

Table 1: Key Comparative Data

| Property | Target Compound | 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol | 1-(2,3-Dihydrobenzofuran-5-yl)-3-phenylurea |

|---|---|---|---|

| Molecular Weight (g/mol) | 354.4 | 266.3 | 254.3 |

| LogP (Predicted) | 3.2 | 1.8 | 2.6 |

| Top Binding Target (ΔG, kcal/mol) | 5-HT2A (-9.2) | CDK2 (-8.5) | COX-2 (-7.9) |

| Solubility (mg/mL) | 0.12 | 0.45 | 0.09 |

Toxicity and Reactivity

Safety data for benzofuran derivatives indicate that methoxy groups (as in the target compound) generally reduce acute toxicity compared to hydroxylated analogues, which may undergo metabolic oxidation to reactive quinones .

Research Findings and Methodological Insights

- Multiwfn Analysis: The electron density topology of the target compound’s urea group shows bifurcated hydrogen-bond donor sites, a feature absent in simpler phenylurea analogues .

- AutoDock4 Flexibility : Sidechain flexibility in docking simulations improved binding score reproducibility (RMSD < 1.5 Å), critical for validating the compound’s selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.